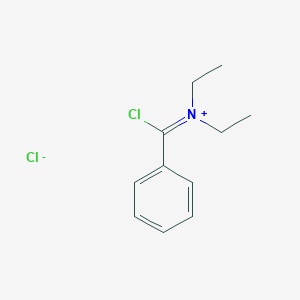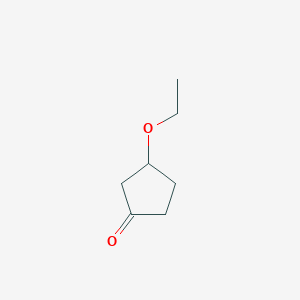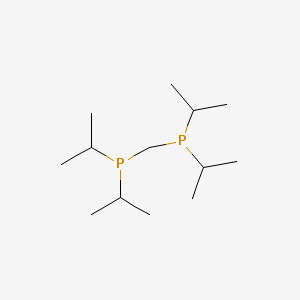
Phosphine, methylenebis[bis(1-methylethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphine, methylenebis[bis(1-methylethyl)- is an organophosphorus compound with the chemical formula C6H15OP. It is also known as diisopropoxyphosphine. This compound is a colorless liquid with a lower boiling point and density. It is slightly soluble in water and soluble in some organic solvents such as ether and benzene at room temperature .
Vorbereitungsmethoden
Phosphine, methylenebis[bis(1-methylethyl)- can be synthesized through the reaction of isopropyl alcohol and phosphine trichloride, generating phosphine, methylenebis[bis(1-methylethyl)- and hydrogen chloride. The reaction process needs to be carried out under the protection of inert gas and at low temperature to avoid the production of dangerous substances . Industrial production methods often involve similar synthetic routes but on a larger scale, with additional safety and efficiency measures in place.
Analyse Chemischer Reaktionen
Phosphine, methylenebis[bis(1-methylethyl)- undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: It can undergo substitution reactions with various reagents to form different phosphine compounds.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenated compounds for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Phosphine, methylenebis[bis(1-methylethyl)- is often used as a reagent in organic synthesis, especially as a ligand in transition metal-catalyzed reactions. It is used in the synthesis of compounds containing phosphorus atoms, which are important in the fields of drugs, pesticides, and dyes. Additionally, it can be used as a chemical reagent in research and laboratories .
Wirkmechanismus
The mechanism by which phosphine, methylenebis[bis(1-methylethyl)- exerts its effects involves its ability to act as a ligand in transition metal-catalyzed reactions. It can coordinate with transition metals, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications in which it is used .
Vergleich Mit ähnlichen Verbindungen
Phosphine, methylenebis[bis(1-methylethyl)- can be compared with other similar compounds such as:
Phosphine, bis(1-methylethyl)-:
Phosphine, bis(1,1-dimethylethyl)-:
The uniqueness of phosphine, methylenebis[bis(1-methylethyl)- lies in its specific structure, which allows it to act as a versatile ligand in various chemical reactions.
Eigenschaften
CAS-Nummer |
63366-53-0 |
|---|---|
Molekularformel |
C13H30P2 |
Molekulargewicht |
248.32 g/mol |
IUPAC-Name |
di(propan-2-yl)phosphanylmethyl-di(propan-2-yl)phosphane |
InChI |
InChI=1S/C13H30P2/c1-10(2)14(11(3)4)9-15(12(5)6)13(7)8/h10-13H,9H2,1-8H3 |
InChI-Schlüssel |
CENARGAPNWIAMY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)P(CP(C(C)C)C(C)C)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


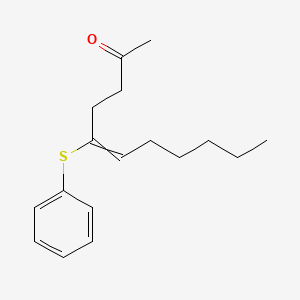
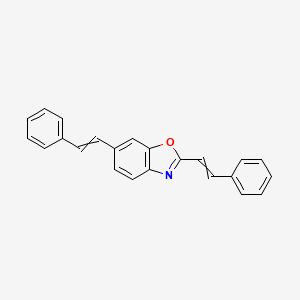

![(Dodecahydro-1H-4,9-methanocyclopenta[b]naphthalen-5-yl)methanol](/img/structure/B14503970.png)
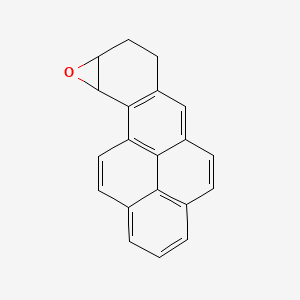
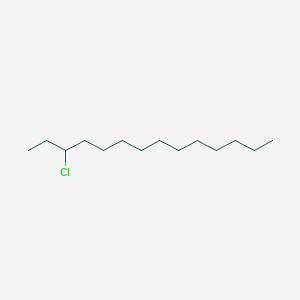

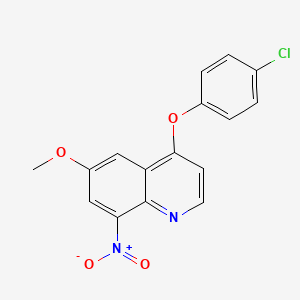
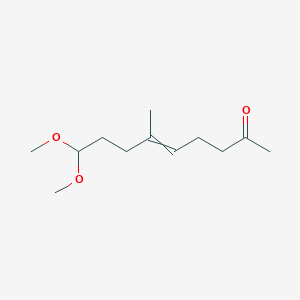

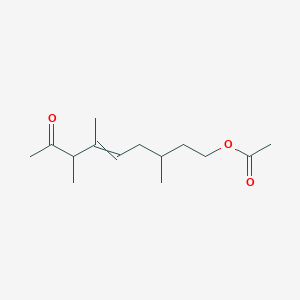
![Trimethyl{[1-(trimethylsilyl)hept-1-yn-3-yl]oxy}silane](/img/structure/B14504021.png)
